N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting with the preparation of the ethoxyaniline precursor. This precursor can be synthesized through the nucleophilic substitution of aniline with ethyl bromide under basic conditions . The subsequent nitration of the benzoxadiazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Sodium dithionite, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules . The ethoxyaniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyaniline: A precursor in the synthesis of N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine.
4-Bromoaniline: Another aniline derivative used in similar synthetic applications.
4-Nitroaniline: Shares the nitro group functionality and is used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of ethoxyaniline and bisnitrobenzoxadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in fluorescence studies and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H11N5O6 |
---|---|
Molecular Weight |
345.27g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C14H11N5O6/c1-2-24-9-5-3-8(4-6-9)15-12-10(18(20)21)7-11(19(22)23)13-14(12)17-25-16-13/h3-7,15H,2H2,1H3 |
InChI Key |
BEKWKAQQQCPMEI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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